N,N'-Diisopropylcarbodiimide
N,N'-Diisopropylcarbodiimide
DIC is an abbreviated form of N,N′-diisopropylcarbodiimide. It plays a role in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines.
N,N′-Diisopropylcarbodiimide (DIC) is a carbodiimide used as a coupling reagent in the synthesis of amides, peptides, ureas, heterocycles, and unsymmetrical carbodiimides. It is also used in the polymerization reactions as an activator.
1,3-diisopropylcarbodiimide is a carbodiimide compound having an isopropyl substituent on both nitrogen atoms. It has a role as a peptide coupling reagent.
N,N′-Diisopropylcarbodiimide (DIC) is a carbodiimide used as a coupling reagent in the synthesis of amides, peptides, ureas, heterocycles, and unsymmetrical carbodiimides. It is also used in the polymerization reactions as an activator.
1,3-diisopropylcarbodiimide is a carbodiimide compound having an isopropyl substituent on both nitrogen atoms. It has a role as a peptide coupling reagent.
Brand Name:
Vulcanchem
CAS No.:
693-13-0
VCID:
VC20806188
InChI:
InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3
SMILES:
CC(C)N=C=NC(C)C
Molecular Formula:
C7H14N2
Molecular Weight:
126.2 g/mol
N,N'-Diisopropylcarbodiimide
CAS No.: 693-13-0
Cat. No.: VC20806188
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | DIC is an abbreviated form of N,N′-diisopropylcarbodiimide. It plays a role in the cyclization of N-(β-hydroxy)amides to form 2-oxazolines. N,N′-Diisopropylcarbodiimide (DIC) is a carbodiimide used as a coupling reagent in the synthesis of amides, peptides, ureas, heterocycles, and unsymmetrical carbodiimides. It is also used in the polymerization reactions as an activator. 1,3-diisopropylcarbodiimide is a carbodiimide compound having an isopropyl substituent on both nitrogen atoms. It has a role as a peptide coupling reagent. |
|---|---|
| CAS No. | 693-13-0 |
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.2 g/mol |
| Standard InChI | InChI=1S/C7H14N2/c1-6(2)8-5-9-7(3)4/h6-7H,1-4H3 |
| Standard InChI Key | BDNKZNFMNDZQMI-UHFFFAOYSA-N |
| SMILES | CC(C)N=C=NC(C)C |
| Canonical SMILES | CC(C)N=C=NC(C)C |
| Boiling Point | 147.0 °C 147 °C |
| Colorform | Colorless liquid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator